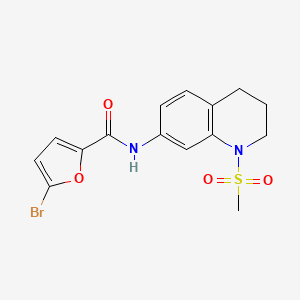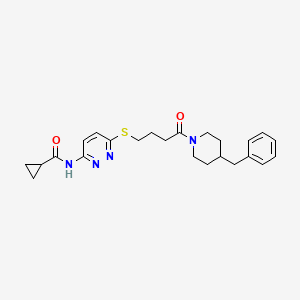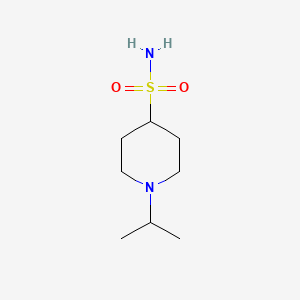![molecular formula C26H23N3O2S B2994270 (9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-96-9](/img/structure/B2994270.png)
(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several notable features, including a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, a thioether group, and a phenyl group. These features suggest that it might have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core suggests a polycyclic structure with multiple rings . The presence of a thioether group and a phenyl group would add additional complexity to the structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-rich pyrimidine ring and the presence of the thioether group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioether group might enhance its solubility in polar solvents .Scientific Research Applications
Organometallic Chemistry
Organometallic complexes involving similar heterocyclic structures have been synthesized for catalytic applications, including ethylene oligomerization. Nickel complexes with phosphino- and phosphinito-pyridine ligands, showing potential for catalytic applications, were studied by Kermagoret and Braunstein (2008).
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis has been employed to create thiazole/benzothiazole fused pyranopyrimidine derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines. This synthesis method, being catalyst-free and solvent-free, offers a rapid and efficient route to heterocyclic molecules with selective cytotoxicity to cancer cells, as demonstrated by Nagaraju et al. (2020).
Polymer Solar Cells Enhancement
The efficiency of polymer solar cells has been significantly enhanced by methanol treatment, demonstrating the importance of solvent treatment in improving device performance. Zhou et al. (2013) highlighted the positive effects of methanol treatment on charge-transport properties and reduced charge recombination in thieno[3,4-b]-thiophene/benzodithiophene solar cells.
Study of Heterocyclic Compounds
The study of heterocyclic compounds, including reactions with thioureas and thioamides, has provided insights into the synthesis of pyrazoles and isomers through reactions in methanol. The work by Basyouni and Omar (1974) is an example of exploring the chemical behavior of heterocyclic compounds for potential applications in medicinal chemistry and materials science.
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are often studied for their potential uses in areas such as medicinal chemistry and material science .
properties
IUPAC Name |
[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-7-6-8-18(11-16)15-32-26-22-12-21-20(14-30)13-27-17(2)23(21)31-25(22)28-24(29-26)19-9-4-3-5-10-19/h3-11,13,30H,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQHZQXIICPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2994187.png)
![2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B2994188.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994195.png)


![5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2994198.png)





![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)